N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide
Description
Synthesis Analysis
The synthesis of complex molecules like N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide often involves multistep reactions, employing strategies such as gold-catalyzed cycloadditions or Sn(IV)-promoted annulations for the efficient construction of the molecule. For example, Xiao et al. (2015) developed a concise and flexible synthesis of 2-aminopyrrole derivatives via gold-catalyzed formal [3+2] cycloaddition, highlighting the importance of catalysis in modern synthetic methods (Xiao et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide is often elucidated using X-ray crystallography and NMR spectroscopy. These techniques provide insights into the conformational dynamics and electronic properties of the molecules. Lenko et al. (2023) reviewed the synthesis, molecular structure, and electronic properties of 1,3-butadiynamides, shedding light on the unique helical twisted frontier molecular orbitals and their significance (Lenko et al., 2023).
Chemical Reactions and Properties
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide's reactivity is influenced by its functional groups and molecular structure. The presence of ynamides, for instance, introduces a polarized triple bond that significantly affects the compound's reactivity, allowing for diverse chemical transformations. The work by Cook and Wolf (2015) highlights the synthetic opportunities provided by ynamides, demonstrating their versatility in organic synthesis (Cook & Wolf, 2015).
Physical Properties Analysis
The physical properties of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are crucial for understanding the compound's behavior in different environments and applications. Research on similar compounds provides valuable insights into how structural features affect physical properties.
Chemical Properties Analysis
The chemical properties of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide, including its acidity, basicity, and reactivity towards various reagents, are shaped by its functional groups. Studies on ynamides and related compounds offer a deeper understanding of how the electron-withdrawing groups attached to nitrogen modulate the electronic properties and reactivity, as discussed by Wang et al. (2014) in their review on ynamides in ring-forming transformations (Wang et al., 2014).
properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-21H2,1-2H3,(H,25,28)/t22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMHYWBWYSPQMM-XZOQPEGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585109 | |
Record name | N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide | |
CAS RN |
171039-13-7 | |
Record name | N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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